

Chemical Synthesis of Carnidazole Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Carnidazole hydrochloride
CAS No.:	55455-75-9
Cat. No.:	B12754023

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Executive Summary

Carnidazole (O-methyl[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thiocarbamate) is a highly potent antiprotozoal agent belonging to the 5-nitroimidazole class[1]. Clinically utilized primarily in veterinary medicine to eradicate *Trichomonas gallinae* infections, its mechanism of action relies on the bioreduction of the 5-nitro group by anaerobic ferredoxin-linked nitroreductases[2][3]. This reduction generates cytotoxic reactive oxygen species and radical intermediates that induce catastrophic DNA strand breakage in the target pathogen[1].

This whitepaper details a robust, de novo synthetic pathway for **Carnidazole hydrochloride**. Designed for high stereofidelity and industrial scalability, the protocol bypasses common regiochemical pitfalls associated with imidazole alkylation by utilizing a commercially available, pre-alkylated precursor.

Retrosynthetic Analysis & Chemical Strategy

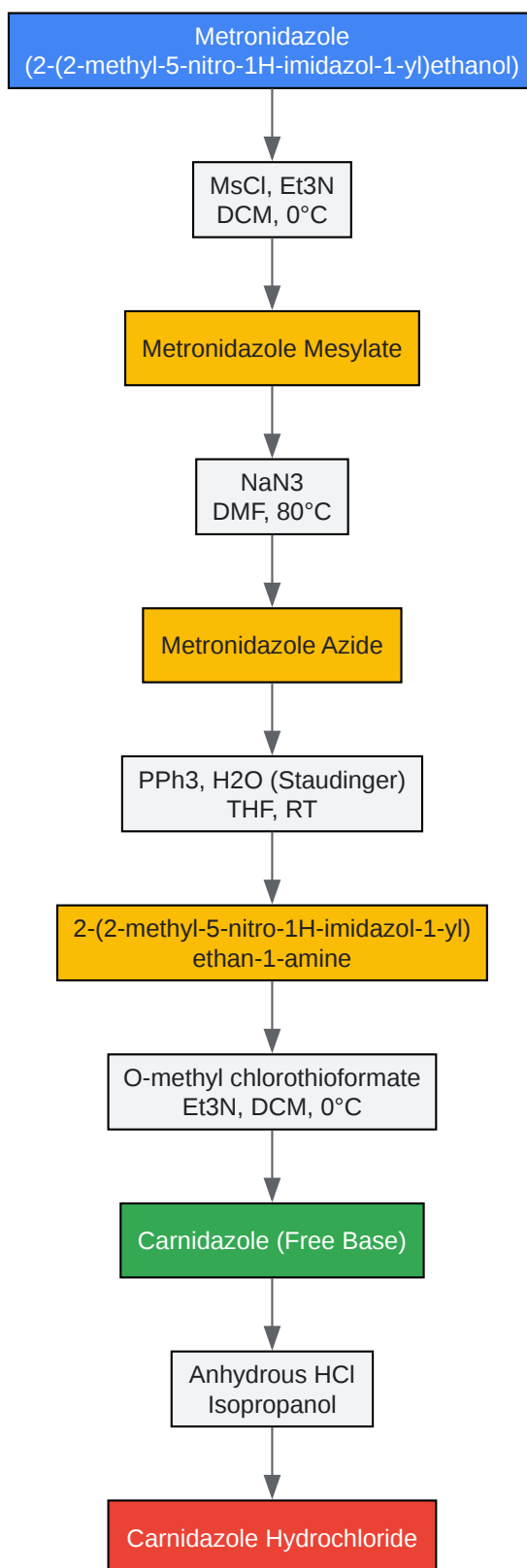
The de novo construction of 5-nitroimidazoles frequently encounters a major regiochemical bottleneck: the N-alkylation of 2-methyl-4(5)-nitroimidazole typically yields an inseparable mixture of 4-nitro and 5-nitro isomers due to the steric hindrance of the adjacent nitro group[4].

To circumvent this and ensure absolute regiocontrol, our validated synthetic strategy leverages Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol) as the starting material[5].

Because metronidazole already possesses the precise 5-nitro configuration and the necessary ethyl linker, the synthesis is streamlined into functional group interconversions:

- **Hydroxyl Activation:** The primary alcohol of metronidazole is converted to a mesylate. This transforms a poor leaving group (-OH) into an excellent sulfonate leaving group, setting the stage for nucleophilic attack.
- **Azidation & Chemoselective Reduction:** The mesylate is displaced by sodium azide. Crucially, the subsequent reduction to the primary amine is performed via a Staudinger reduction (using triphenylphosphine and water) rather than catalytic hydrogenation (e.g., H₂, Pd/C). Catalytic hydrogenation would indiscriminately reduce the sensitive 5-nitro pharmacophore into an inactive amino group. The Staudinger reaction is entirely chemoselective for the azide.
- **Thiocarbamoylation:** The resulting primary amine is reacted with O-methyl chlorothioformate. This specific reagent is chosen over the highly toxic thiophosgene/methanol route because it offers superior regiocontrol and directly installs the O-methyl thiocarbamate moiety in a single step[6][7].
- **Salification:** The free base is precipitated as a hydrochloride salt to maximize aqueous solubility and shelf-life stability.

Mechanistic Pathway Visualization



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Figure 1: Chemoselective synthetic workflow for **Carnidazole Hydrochloride** starting from Metronidazole.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Metronidazole Mesylate

- Objective: Activate the terminal hydroxyl group for nucleophilic substitution.
- Procedure:
 - Dissolve 1.0 eq of Metronidazole in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
 - Add 1.5 eq of triethylamine (Et₃N) and cool the reaction vessel to 0 °C using an ice-water bath.
 - Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl) over 30 minutes to control the exothermic reaction.
 - Stir for 2 hours at room temperature. Monitor completion via TLC (DCM:MeOH 9:1).
 - Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate as a pale yellow solid.

Protocol 2: Azidation and Staudinger Reduction

- Objective: Convert the mesylate to a primary amine without reducing the 5-nitro group.
- Procedure (Azidation):
 - Dissolve the crude metronidazole mesylate in anhydrous DMF.
 - Add 2.0 eq of sodium azide (NaN₃) and heat the mixture to 80 °C for 4 hours.
 - Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer thoroughly with water (to remove DMF) and brine, then dry and

concentrate to isolate the azide intermediate. (Caution: Organic azides are potentially explosive; handle with care and avoid concentrating to absolute dryness if scaling up).

- Procedure (Staudinger Reduction):
 - Dissolve the azide in a THF/Water mixture (10:1 v/v).
 - Add 1.2 eq of triphenylphosphine (PPh₃) in small portions at room temperature. Nitrogen gas evolution will be immediately observable.
 - Stir for 12 hours at room temperature.
 - Workup: Acidify the mixture with 1M HCl to pH 2 (the amine moves to the aqueous layer, leaving triphenylphosphine oxide in the organic layer). Wash with diethyl ether. Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM. Dry and concentrate to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine.

Protocol 3: Thiocarbamoylation to Carnidazole (Free Base)

- Objective: Construct the O-methyl thiocarbamate pharmacophore[6].
- Procedure:
 - Dissolve the primary amine (1.0 eq) in anhydrous DCM and add 1.5 eq of Et₃N . Cool to 0 °C.
 - Slowly add 1.1 eq of O-methyl chlorothioformate dropwise. The low temperature prevents the formation of unwanted isothiocyanate byproducts[7].
 - Allow the reaction to warm to room temperature and stir for 3 hours.
 - Workup: Wash the organic mixture with water, 0.5M HCl (to remove unreacted amine), and brine. Dry over MgSO₄ and evaporate the solvent. Recrystallize the crude product from ethanol to yield pure Carnidazole free base[8].

Protocol 4: Salification to Carnidazole Hydrochloride

- Objective: Generate the highly soluble hydrochloride salt.
- Procedure:
 - Dissolve pure Carnidazole free base in a minimum volume of anhydrous isopropanol (IPA).
 - Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of 2M HCl in diethyl ether) at 0 °C until precipitation ceases.
 - Filter the resulting white crystalline solid under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Characterization

A self-validating synthesis requires rigorous analytical checkpoints. The table below summarizes the expected quantitative yields and key analytical markers for each isolated stage of the workflow.

Intermediate / Product	Molecular Formula	MW (g/mol)	Expected Yield	Key Analytical Marker (1H NMR / MS / IR)
Metronidazole Mesylate	C7H11N3O5S	249.24	90–95%	MS: m/z 250 [M+H] ⁺ NMR: 3.05 ppm (s, 3H, OSO ₂ CH ₃)
Metronidazole Azide	C6H8N6O2	196.17	85–90%	IR: ~2100 cm ⁻¹ (Strong, sharp azide stretch)
5-Nitroimidazole Amine	C6H10N4O2	170.17	80–85%	MS: m/z 171 [M+H] ⁺ IR: Disappearance of 2100 cm ⁻¹ peak
Carnidazole (Free Base)	C8H12N4O3S	244.27	85–90%	MS: m/z 245 [M+H] ⁺ NMR: 4.02 ppm (s, 3H, OCH ₃)[8]
Carnidazole HCl	C8H13ClN4O3S	280.73	>95%	MS: m/z 245 [M-Cl] ⁺ NMR: Broad NH ⁺ peak (~9.5 ppm)

References

- [2] 2.[1] 3.[8] 4.[6] 5.[7] 6.[4] 7.[9] 8.[5] 9.[3]

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